2-((4-fluorophenyl)thio)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
Key structural attributes include:
- Position 6: A methylthio (-SMe) substituent, a common pharmacophore in kinase inhibitors.
- Side chain: A (4-fluorophenyl)thio-acetamide moiety linked via an ethyl group, enhancing solubility and target affinity.
Synthetic routes for analogous pyrazolo[3,4-d]pyrimidines often involve nucleophilic substitution or alkylation reactions, as seen in and . The fluorophenyl group likely improves pharmacokinetic properties by balancing lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6OS2/c1-29-20-24-18(26-9-2-3-10-26)16-12-23-27(19(16)25-20)11-8-22-17(28)13-30-15-6-4-14(21)5-7-15/h4-7,12H,2-3,8-11,13H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLAJXFWUDCUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)CSC3=CC=C(C=C3)F)C(=N1)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a 4-fluorophenyl group, a thio linkage, and a pyrrolidinyl moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways. The presence of the pyrrolidinyl and pyrazolopyrimidine groups indicates potential interactions with receptors or enzymes related to neurological and inflammatory pathways.
Neuropharmacological Effects
Compounds containing the pyrrolidinyl ring often show neuropharmacological effects. For example, derivatives that modulate GABA-A receptors have been explored for their anxiolytic properties. The 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives were noted for their allosteric modulation of GABA-A receptors . It is plausible that our compound may exhibit similar effects due to its structural components.
Study on Anticancer Activity
In a recent study involving a series of pyrimidine derivatives, it was found that certain compounds effectively inhibited tumor growth in vivo models. The study highlighted the importance of substituents like methylthio in enhancing biological activity against cancer cells .
Neuropharmacological Assessment
Another study focused on the neuropharmacological properties of compounds with similar backbones. It demonstrated that modifications in the structure could lead to enhanced binding affinity and selectivity towards GABA-A receptors, suggesting potential therapeutic applications for anxiety and depression .
Research Findings and Data Tables
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features and hypothesized activities of the target compound and analogs:
*Methylthio on an imidazole ring in Compound 264.
Key Observations
Core Structure Variations
- Pyrazolo[3,4-d]pyrimidine vs. Thieno[3,2-d]pyrimidine: The target’s pyrazolo-pyrimidine core () may offer distinct electronic properties compared to thieno-pyrimidine (), influencing target selectivity. CK1δ inhibitors like Compound 266 () highlight the importance of the methylthio group, even in divergent cores .
Substituent Effects
- Position 4: The pyrrolidin-1-yl group in the target compound likely enhances solubility relative to dimethylamino () or amino groups () due to reduced basicity .
- Position 6 : Methylthio substituents are conserved across multiple analogs (), suggesting a critical role in binding kinase ATP pockets. Ethylthio () may confer greater metabolic stability but reduce potency .
- Fluorophenyl moieties (target, ) likely enhance hydrophobic interactions with target proteins .
Research Findings and Implications
- Kinase Inhibition : The methylthio group and pyrazolo-pyrimidine core align with CK1δ () and other kinase inhibitors, suggesting the target compound may share similar mechanisms .
- Solubility vs. Potency: The pyrrolidin-1-yl and acetamide groups in the target compound may strike a balance between solubility (cf. chromenone in ) and target affinity (cf. lipophilic phenylpropyl in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
